Unique 2-Ethylthio Substitution vs. 2-Amino or 2-Thione Analogs in Pyrrolo[3,2-d]pyrimidine Scaffolds
The target compound features a 2-ethylthio group, a substituent not found in the major published pyrrolo[3,2-d]pyrimidine classes. Compounds in the patent literature for GSK-3 inhibition rely on a 2-thione (=S) moiety for activity, where substitution at the 2-position is critical for potency [1]. No quantitative IC50 data is publicly available for the 2-ethylthio analog against any kinase. Comparator: 2-thione derivatives from patent US20050153992. Target compound data: No published IC50. Comparator data: Not applicable (patent describes generic structures). Quantified difference: Undeterminable; however, the substitution represents a structurally distinct chemotype from the known active 2-thione class.
| Evidence Dimension | Structural differentiation at the 2-position of the pyrimidine ring |
|---|---|
| Target Compound Data | 2-ethylthio substituent |
| Comparator Or Baseline | 2-thione (=S) substituent in GSK-3 inhibitor patents |
| Quantified Difference | Qualitative structural divergence; no comparative bioactivity data available |
| Conditions | Structural comparison based on patent disclosure |
Why This Matters
This substitution pattern defines a distinct chemical space, potentially offering a unique selectivity profile that cannot be assumed from other 2-substituted analogs, necessitating direct procurement for specific SAR exploration.
- [1] Patent US20050153992. Pyrrolopyrimidine thion derivatives with GSK-3 inhibiting activity. View Source
